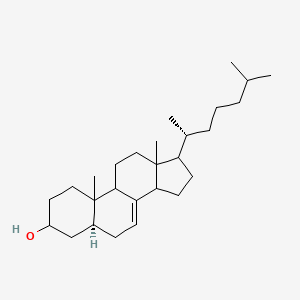

3beta-Hydroxy-5alpha,7-cholestene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-alpha-Cholest-7-en-3-beta-ol: Lathosterol , is a sterol intermediate in the biosynthesis of cholesterol. It is a naturally occurring compound found in various organisms, including humans. This compound plays a crucial role in the cholesterol biosynthesis pathway, serving as a marker for cholesterol synthesis rates in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholest-7-en-3-beta-ol typically involves the reduction of cholesterol derivatives. One common method is the reduction of 7-dehydrocholesterol using sodium borohydride in the presence of a suitable solvent like ethanol .

Industrial Production Methods: Industrial production of 5-alpha-Cholest-7-en-3-beta-ol often involves the extraction and purification from natural sources, such as animal tissues. The compound can be isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Analyse Chemischer Reaktionen

Types of Reactions: 5-alpha-Cholest-7-en-3-beta-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 7-ketocholesterol.

Reduction: It can be reduced to form cholestanol.

Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents like tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) are used for substitution reactions.

Major Products:

Oxidation: 7-ketocholesterol

Reduction: Cholestanol

Substitution: Various substituted sterols depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-alpha-Cholest-7-en-3-beta-ol is used as a substrate in enzymatic assays to measure plasma cholesterol levels. It serves as a standard in lipid analysis using techniques like HPLC .

Biology: In biological research, this compound is used to study the cholesterol biosynthesis pathway. It helps in understanding the regulation of cholesterol synthesis and its impact on cellular functions .

Medicine: 5-alpha-Cholest-7-en-3-beta-ol is used as a biomarker for cholesterol synthesis rates in clinical studies. It is also studied for its potential role in treating disorders related to cholesterol metabolism, such as cerebrotendinous xanthomatosis .

Industry: In the industrial sector, this compound is used in the production of cholesterol and other sterols. It is also used as a feed additive to study its effects on the life-history traits of aquatic organisms .

Wirkmechanismus

5-alpha-Cholest-7-en-3-beta-ol exerts its effects by acting as an intermediate in the cholesterol biosynthesis pathway. It is carried in the serum by lipoproteins and indicates the rate of cholesterol synthesis. The compound is not affected by dietary cholesterol intake, making it a reliable marker for endogenous cholesterol production .

Molecular Targets and Pathways:

Cholesterol Biosynthesis Pathway: The compound is involved in the conversion of lanosterol to cholesterol through a series of enzymatic reactions.

Lipoproteins: It is transported in the serum by lipoproteins, which play a crucial role in cholesterol metabolism.

Vergleich Mit ähnlichen Verbindungen

7-Dehydrocholesterol: A precursor in the cholesterol biosynthesis pathway.

Cholestanol: A reduced form of cholesterol.

7-Ketocholesterol: An oxidized form of cholesterol.

Uniqueness: 5-alpha-Cholest-7-en-3-beta-ol is unique due to its role as an intermediate in the cholesterol biosynthesis pathway. Unlike other sterols, it serves as a reliable marker for cholesterol synthesis rates and is not influenced by dietary cholesterol intake .

Eigenschaften

Molekularformel |

C27H46O |

|---|---|

Molekulargewicht |

386.7 g/mol |

IUPAC-Name |

(5S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21?,23?,24?,25?,26?,27?/m1/s1 |

InChI-Schlüssel |

IZVFFXVYBHFIHY-IRRCOBOTSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)C1CCC2C1(CCC3C2=CC[C@@H]4C3(CCC(C4)O)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993462.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11993479.png)

![9-Chloro-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993488.png)

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline](/img/structure/B11993490.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate](/img/structure/B11993498.png)

![2-(4-Bromophenyl)-7,9-dichloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993499.png)

![2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993523.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993534.png)